molecular formula C11H7ClN2O5S B1675836 1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin CAS No. 128851-55-8

1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin

Cat. No. B1675836
M. Wt: 314.7 g/mol
InChI Key: QYFQMSHWVIKPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” is a novel aldose reductase inhibitor . It has been examined in vitro and in vivo, and its properties and efficacies were compared with known aldose reductase inhibitors .


Chemical Reactions Analysis

“1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” has been found to inhibit partially purified aldose reductases from various origins . The inhibition of aldose reductase by this compound was uncompetitive with respect to both glyceraldehyde and NADPH .

Scientific Research Applications

Aldose Reductase Inhibitor Properties

1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin, also known as M16287, has been studied for its properties as an aldose reductase inhibitor. This compound showed potential in treating diabetic complications such as neuropathy. It improved motor nerve conduction velocity and ameliorated histological changes in the sciatic nerve of diabetic rats. Moreover, it effectively suppressed sorbitol accumulation in diabetic conditions, highlighting its therapeutic potential (Kato et al., 1991).

Potential in Treating Cataract

The compound was also investigated for its efficacy in preventing galactose-induced cataract formation in rats. It ameliorated morphological and biochemical changes associated with cataract, such as the accumulation of galactitol and depletion of myo-inositol in lenses. This suggests its potential use in clinical treatments for some diabetic complications (Kato et al., 1990).

Comparison with Other Aldose Reductase Inhibitors

M16287 was compared with other aldose reductase inhibitors like ONO-2235 and sorbinil. It showed similar potency in preventing sorbitol accumulation in isolated rat tissues and was effective in preventing galactosemic cataracts and ameliorating diabetic neuropathy (Kato et al., 1991).

Antihyperglycemic Effects in Adipocytes

The antihyperglycemic mechanism of M16209, a related compound, was studied in mouse-derived 3T3-L1 adipocytes. It enhanced glucose transport and did not interfere with insulin binding or phosphorylation, suggesting a mechanism involving the facilitation of GLUT4 translocation to the plasma membrane (Murakami et al., 1997).

Effects on Insulin Sensitivity

M16209 was also shown to increase insulin sensitivity in vivo, as evidenced by euglycemic clamp studies in rats. It enhanced glucose uptake in peripheral tissues, particularly oxidative muscles, indicating a potential role in improving insulin action on glycogen synthesis and glycolysis (Ohta et al., 1996).

Future Directions

Given the promising results of “1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin” as an aldose reductase inhibitor , future research could focus on further exploring its potential for the treatment of diabetic complications. Additionally, more studies are needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

1-[(3-chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQMSHWVIKPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155990
Record name M 16287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione

CAS RN

128851-55-8
Record name M 16287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M 16287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 2
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 3
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 5
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 6
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin

Citations

For This Compound
4
Citations
K KATO, K NAKAYAMA, M OHTA… - The Japanese Journal …, 1990 - jstage.jst.go.jp
Effects of novel aldose reductase inhibitors, M16209 (1-(3-bromo benzo [b] furan-2-y! sulfonyl) hydantoin) and M16287 (1-(3-chlorobenzo [b] furan-2 ylsulfonyl) hydantoin), on galactose-…
Number of citations: 11 www.jstage.jst.go.jp
K Kato, K Nakayama, M Ohta, N Murakami… - European journal of …, 1991 - Elsevier
We investigated the effects of novel aldose reductase inhibitors, M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) and M16287 (1-(3-chlorobenzo[b]furan-2-ylsulfonyl)…
Number of citations: 25 www.sciencedirect.com
K KATO, K NAKAYAMA, M MIZOTA… - Chemical and …, 1991 - jstage.jst.go.jp
Properties and efficacies of novel aldose reductase (AR) inhibitors, M16209 (1-(3-bromobenzo [b] furan-2-ylsulfonyl) hydantoin) and M16287 (1-(3-chlorobenzo [b] furan-2-ylsulfonyl) …
Number of citations: 41 www.jstage.jst.go.jp
S Suzen, E Buyukbingol - Current medicinal chemistry, 2003 - ingentaconnect.com
Aldose reductase [ALR2; EC 1.1.1.21], a key enzyme of polyol pathway, catalyzes NADPH-dependent reduction of glucose to sorbitol (Sorbitol pathway), and an excessive …
Number of citations: 231 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.